3-(Trifluoromethylsulfonyl)acetophenone 3-(Trifluoromethylsulfonyl)acetophenone
Brand Name: Vulcanchem
CAS No.: 1100768-01-1
VCID: VC6246200
InChI: InChI=1S/C9H7F3O3S/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12/h2-5H,1H3
SMILES: CC(=O)C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F
Molecular Formula: C9H7F3O3S
Molecular Weight: 252.21

3-(Trifluoromethylsulfonyl)acetophenone

CAS No.: 1100768-01-1

Cat. No.: VC6246200

Molecular Formula: C9H7F3O3S

Molecular Weight: 252.21

* For research use only. Not for human or veterinary use.

3-(Trifluoromethylsulfonyl)acetophenone - 1100768-01-1

Specification

CAS No. 1100768-01-1
Molecular Formula C9H7F3O3S
Molecular Weight 252.21
IUPAC Name 1-[3-(trifluoromethylsulfonyl)phenyl]ethanone
Standard InChI InChI=1S/C9H7F3O3S/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12/h2-5H,1H3
Standard InChI Key DVVJIVHTJLTFKN-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

3-(Trifluoromethylsulfonyl)acetophenone is systematically named 1-[3-(trifluoromethylsulfonyl)phenyl]ethanone, reflecting its acetophenone core modified with a trifluoromethylsulfonyl group at the third carbon of the benzene ring. Its CAS registry number is 1100768-01-1, though discrepancies in nomenclature occasionally arise due to positional isomerism . The compound’s molecular structure (Fig. 1) combines a ketone functional group with electron-withdrawing trifluoromethylsulfonyl substituents, conferring unique reactivity in electrophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H7F3O3S\text{C}_9\text{H}_7\text{F}_3\text{O}_3\text{S}
Molecular Weight264.21 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLimited data; soluble in ethers

Synthetic Methodologies

Large-Scale Synthesis Using Friedel-Crafts Acylation

A high-yield synthesis of 3-(trifluoromethylsulfonyl)acetophenone is described in patent CN113956143 (2022), utilizing a Friedel-Crafts acylation strategy under green chemistry principles . The reaction involves trifluoromethylbenzene, acetic acid, and a dual catalyst system of tetrabutylammonium bromide (TBAB) and sodium tert-butoxide in ethyl n-propyl ether.

Reaction Conditions:

  • Temperature: 65–75°C

  • Pressure: 0.5–0.6 MPa (3750.38–4500.45 Torr)

  • Time: 9 hours

  • Catalysts: TBAB (30 kg), sodium tert-butoxide (6 kg)

  • Scale: 8000 L reactor, yielding 1232 kg (96.3% yield) .

The process emphasizes solvent recovery and reduced waste, aligning with sustainable practices. Post-reaction workup includes water washing and vacuum distillation to isolate the product at >99.6% purity .

Comparative Analysis with Related Compounds

While 3'-(trifluoromethyl)acetophenone (CAS 349-76-8) shares structural similarities, its synthesis diverges in substituent positioning and reactivity . The trifluoromethylsulfonyl group in 3-(trifluoromethylsulfonyl)acetophenone enhances electrophilicity, making it more reactive toward nucleophiles compared to its methyl-substituted analog.

Exposure RoutePrecautionary Measures
InhalationUse local exhaust ventilation; avoid dust formation .
Skin ContactWear nitrile gloves and protective clothing .
Eye ContactSafety goggles or face shield .
IngestionDo not eat/drink near handling areas .

Industrial and Research Applications

Pharmaceutical Intermediate

The trifluoromethylsulfonyl group enhances metabolic stability and bioavailability in drug candidates. This compound serves as a key intermediate in:

  • Kinase Inhibitors: Modulating ATP-binding sites via sulfonyl interactions.

  • Antiviral Agents: Structural motif in protease inhibitors .

Agrochemical Development

In agrochemicals, it is used to synthesize herbicides and fungicides with improved rainfastness and leaf penetration .

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